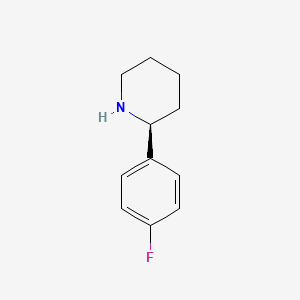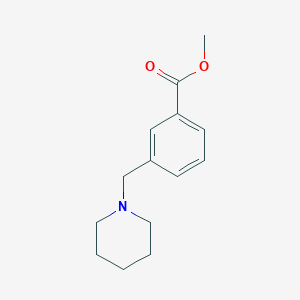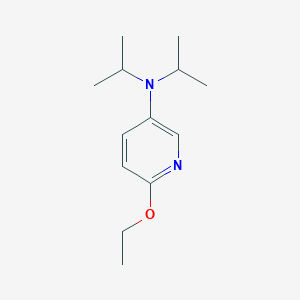
(3-Pyrrolidin-1-ylphenyl)methanol
概要
説明
“(3-Pyrrolidin-1-ylphenyl)methanol” is a laboratory chemical . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(3-Pyrrolidin-1-ylphenyl)methanol”, can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Pyrrolidin-1-ylphenyl)methanol” is characterized by a pyrrolidine ring . This five-membered ring is saturated and contains one nitrogen atom .科学的研究の応用
Enantioselective Catalysis
Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, has been identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This application highlights the potential of pyrrolidine derivatives in asymmetric synthesis, yielding products with significant enantiomeric excess (A. Lattanzi, 2006).
Electro-Optic Materials
Pyrrolidine-based donor-acceptor chromophores, synthesized from pyrrolidine derivatives, have been applied in the development of electro-optic materials. These chromophores exhibit nonlinear optical (NLO) properties, making them suitable for applications in optoelectronic devices (A. Facchetti et al., 2003).
Biocatalysis
The whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system demonstrates the use of pyrrolidine-based compounds in green and efficient synthetic methodologies. This approach uses recombinant Escherichia coli as a catalyst, offering a sustainable route to high-purity products with excellent enantiomeric excess (Qiang Chen et al., 2021).
Chiral Intermediate Production
The production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a key chiral intermediate for the anti-allergic drug Betahistine, through biotransformation catalyzed by Kluyveromyces sp. showcases the application of pyrrolidine derivatives in pharmaceutical synthesis. This process achieves high enantiomeric excess and yield, emphasizing the role of pyrrolidine derivatives in the production of chiral pharmaceutical intermediates (Y. Ni et al., 2012).
Corrosion Inhibition
Pyrrolidine derivatives have been explored as corrosion inhibitors for mild steel in acidic media, with specific derivatives showing high inhibition efficiency. This application is crucial for protecting industrial equipment and infrastructure from corrosion, highlighting the chemical versatility and practical utility of pyrrolidine derivatives (Qisheng Ma et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYSGIMXUQECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428145 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyrrolidin-1-ylphenyl)methanol | |
CAS RN |
859850-72-9 | |
| Record name | (3-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

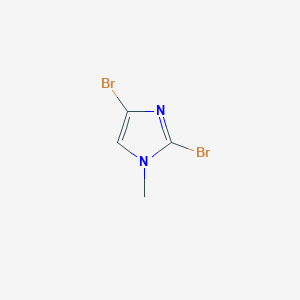
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
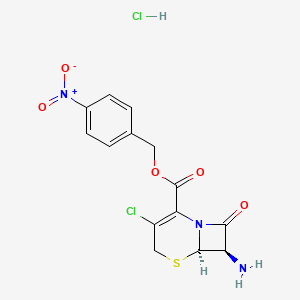
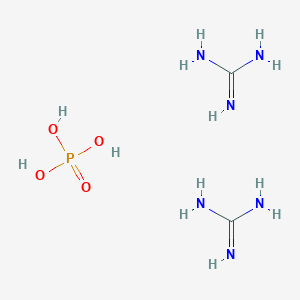
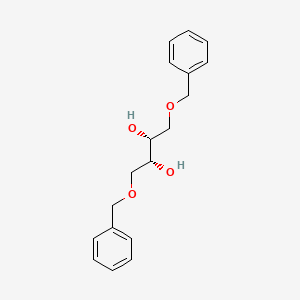

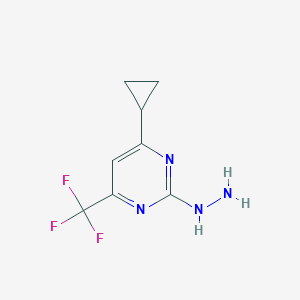
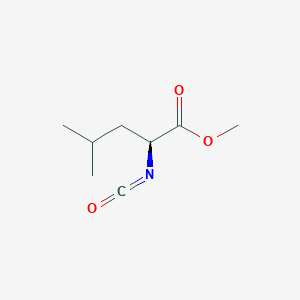
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


